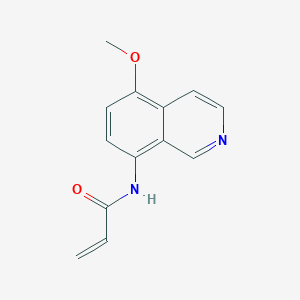

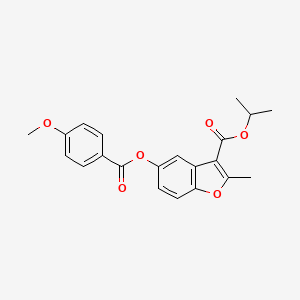

Isopropyl 5-((4-methoxybenzoyl)oxy)-2-methylbenzofuran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as Friedel-Crafts alkylation , and protodeboronation of pinacol boronic esters .Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, similar compounds often undergo reactions such as Suzuki–Miyaura coupling, oxidations, aminations, halogenations, and C–C bond formations .Physical And Chemical Properties Analysis

Without specific data on this compound, it’s difficult to provide an analysis of its physical and chemical properties .Scientific Research Applications

Antiallergic Properties

Isopropyl groups attached to benzofuran derivatives have shown significant antiallergic activities. A study by Nohara et al. (1985) demonstrates that compounds with an isopropyl group, particularly 3-carboxylic acid derivatives of benzofuran, exhibit antiallergic activity superior to conventional treatments like disodium cromoglycate. This suggests potential applications of isopropyl benzofuran derivatives in antiallergic medications (Nohara et al., 1985).

Synthesis of Psoromic Acid

The synthesis of psoromic acid, a lichen depsidone, has been achieved using isopropyl ethers as phenolic protective groups. This technique, detailed by Sala and Sargent (1979), emphasizes the role of isopropyl ethers in the synthesis of complex organic molecules, indicating potential applications in organic chemistry and pharmaceutical synthesis (Sala & Sargent, 1979).

Spectroscopic and Crystallographic Studies

A 2022 study by Sharma et al. explores the synthesis and characterization of a biologically relevant molecule, isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate. This research highlights the importance of isopropyl-substituted benzofuran derivatives in crystallography and spectroscopy, offering insights into the molecular structure and interactions of these compounds (Sharma et al., 2022).

Application in Herbicides

Liepa et al. (1992) describe the preparation of bicyclic herbicide precursors involving the kinetic alkylation reactions of methyl 1-(haloalkyl)-3-methoxy-5-oxocyclohex-3-ene-1-carboxylate derivatives. Their study suggests that isopropyl-substituted compounds could have applications in the development of herbicides, showcasing their potential in agricultural chemistry (Liepa et al., 1992).

Anti-inflammatory and Antimicrobial Properties

Research by Kotaiah et al. (2012) on novel isopropyl 2-thiazolopyrimidine-6-carboxylate derivatives indicates their potential anti-inflammatory and antimicrobial activities. This highlights the use of isopropyl-substituted compounds in the development of new therapeutic agents with anti-inflammatory and antimicrobial properties (Kotaiah et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target various enzymes and receptors in the body .

Mode of Action

It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially alter the structure and function of the target molecules .

Biochemical Pathways

Similar compounds have been known to participate in various biochemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Similar compounds have shown improved half-life in human liver microsomes, indicating potential metabolic stability .

Result of Action

Similar compounds have demonstrated various biological activities, such as antibacterial activity .

properties

IUPAC Name |

propan-2-yl 5-(4-methoxybenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-12(2)25-21(23)19-13(3)26-18-10-9-16(11-17(18)19)27-20(22)14-5-7-15(24-4)8-6-14/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPUDIDXVMPIPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[(4-Methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)aniline](/img/structure/B2464859.png)

![2-[3-(furan-2-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2464863.png)

![2-(4-fluorophenyl)-3-oxo-N-(3-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2464872.png)

![N-[(5-methylfuran-2-yl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/structure/B2464873.png)

![3-(3,4-Dimethoxyphenyl)-3-[(ethoxycarbonyl)amino]propanoic acid](/img/structure/B2464876.png)